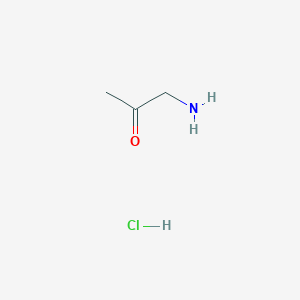

Clorhidrato de aminoacetona

Descripción general

Descripción

Synthesis Analysis

The synthesis of aminoacetone and its derivatives has been extensively studied. A notable method involves the calorimetric determination of α-aminoketones, which laid the groundwork for determining aminoacetone in biological samples. This method depends on the coupling of an α-aminoketone with acetylacetone, forming a pyrrole that reacts to form a highly colored compound, facilitating its detection (Urata & Granick, 1963). Additionally, aminoacetone is synthesized by normal liver mitochondria, highlighting its biological significance and the interest in its synthetic pathways.

Molecular Structure Analysis

The molecular structure of aminoacetone hydrochloride and related α-aminoketones is critical for understanding their reactivity and properties. Although specific studies directly detailing the molecular structure of aminoacetone hydrochloride were not identified in this search, the general structure of α-aminoketones involves an amino group (NH2) attached to a ketone carbonyl (C=O), which significantly influences their chemical behavior and interactions.

Chemical Reactions and Properties

Aminoacetone is involved in several chemical reactions, including its conversion to methylglyoxal, a reaction catalyzed by semicarbazide-sensitive amine oxidase in human tissues (Lyles & Chalmers, 1992). This process underlines the compound's biochemical importance and potential impact on human health. Additionally, aminoacetone's reactivity forms the basis for synthesizing various derivatives, including amino sugars and peptides, demonstrating its versatility in chemical synthesis.

Physical Properties Analysis

The physical properties of aminoacetone hydrochloride, such as its solubility, melting point, and boiling point, are essential for handling and application in different research contexts. While specific data on aminoacetone hydrochloride were not directly available from the search, aminoacetone's properties as a precursor are critical for understanding the conditions under which it can be converted into its hydrochloride form and other derivatives.

Chemical Properties Analysis

Aminoacetone's chemical properties, including its reactivity with other compounds and its role in biological systems, are of considerable interest. Its conversion to methylglyoxal, a compound with implications in diabetes and other conditions, highlights the importance of understanding these properties (Dutra et al., 2001). Furthermore, the ability of aminoacetone to participate in a variety of chemical reactions, such as the Mannich reaction and aldol reactions, underscores its utility in synthetic organic chemistry.

Aplicaciones Científicas De Investigación

Catabolito de Treonina y Glicina

El clorhidrato de aminoacetona es un catabolito de la treonina y la glicina . Esto significa que es un producto de la descomposición metabólica de estos aminoácidos. Este proceso es crucial en el metabolismo y la producción de energía del cuerpo .

Conversión a Metilglioxal

La aminoacetona se puede convertir en metilglioxal por las amino oxidasas . El metilglioxal es un compuesto altamente reactivo que juega un papel en varios procesos biológicos, incluida la señalización celular, el crecimiento y la muerte .

Fuente de Metilglioxal en Pacientes con Diabetes

La aminoacetona se ha identificado como una de las varias fuentes endógenas de metilglioxal que se encuentran en el plasma de pacientes con diabetes . Esto sugiere que puede desempeñar un papel en la patogenia de la diabetes y sus complicaciones .

Efectos Prooxidantes

Como prooxidante, la aminoacetona puede inducir la muerte celular en las células β-pancreáticas RINm5f . Esta propiedad podría tener implicaciones para comprender y tratar enfermedades relacionadas con el estrés oxidativo .

Sustrato de Crecimiento para Pseudomonas

La aminoacetona se utiliza como sustrato de crecimiento para Pseudomonas , un género de bacterias que se estudia ampliamente en microbiología debido a su diversidad metabólica y su capacidad para colonizar una amplia gama de entornos .

Mecanismo De Acción

Target of Action

Aminoacetone hydrochloride is an intermediate in the metabolism of threonine and glycine . It is also an endogenous substrate for semicarbazide-sensitive amine oxidase (SSAO) . SSAO is an enzyme that catalyzes the oxidation of primary amines to aldehydes, with the production of ammonia and hydrogen peroxide .

Mode of Action

It is known that it interacts with its primary target, ssao, and undergoes oxidation and deamination . This process results in the production of 2-oxopropanal (methylglyoxal), which is then further oxidized to pyruvate .

Biochemical Pathways

Aminoacetone hydrochloride is involved in the catabolism of the amino acid threonine . Threonine is first dehydrogenated to 2-amino-3-oxobutyrate, which is unstable and spontaneously decarboxylates to aminoacetone . Aminoacetone is then oxidized and deaminated, giving 2-oxopropanal (methylglyoxal), which is in turn oxidized to pyruvate . This pathway is the most important catabolic pathway of threonine in mammals .

Result of Action

The molecular and cellular effects of aminoacetone hydrochloride’s action are largely related to its role in amino acid metabolism and its interaction with SSAO . The production of methylglyoxal and pyruvate as a result of its metabolism can have various downstream effects, including energy production via the citric acid cycle.

Safety and Hazards

Direcciones Futuras

Aminoacetone is a metabolite that is implicated in the biosynthesis of methylglyoxal . It is also produced during catabolism of the amino acid threonine . This pathway is the most important catabolic pathway of threonine in mammals . Future research may focus on further understanding these metabolic pathways and their implications in health and disease.

Propiedades

IUPAC Name |

1-aminopropan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.ClH/c1-3(5)2-4;/h2,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCLDQBBIJKQHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

298-08-8 (Parent) | |

| Record name | Aminoacetone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007737179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80228088 | |

| Record name | Aminoacetone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7737-17-9 | |

| Record name | 2-Propanone, 1-amino-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7737-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoacetone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007737179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7737-17-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminoacetone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoacetone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

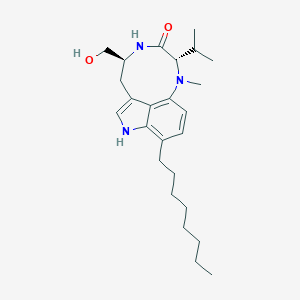

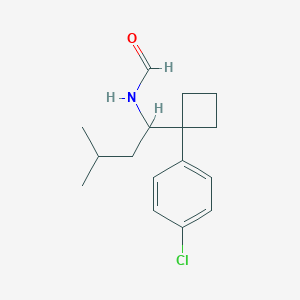

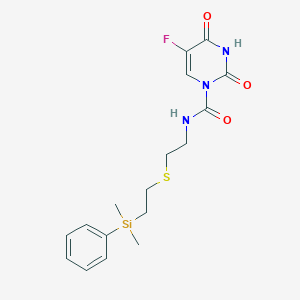

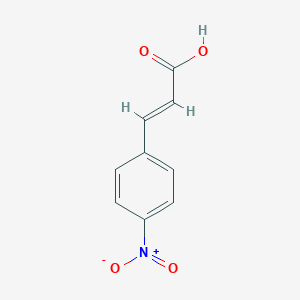

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

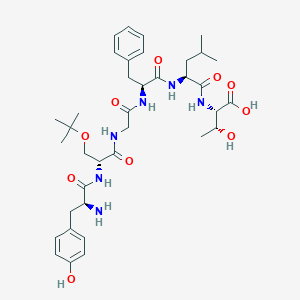

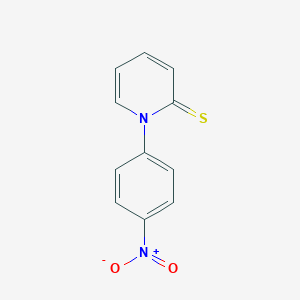

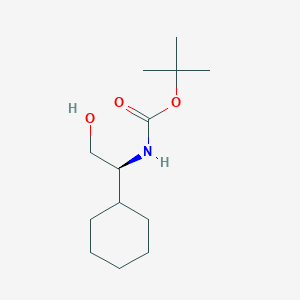

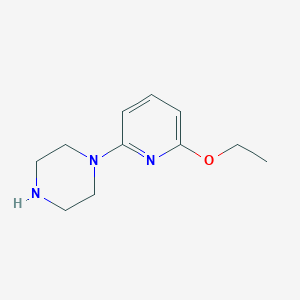

Feasible Synthetic Routes

Q & A

Q1: What is the role of aminoacetone hydrochloride in the biosynthesis of Vitamin B12?

A: Aminoacetone hydrochloride is a key intermediate in the biosynthesis of Vitamin B12. Specifically, it serves as the substrate for the enzyme 1-amino-2-propanol dehydrogenase, which catalyzes its reversible reduction to D-1-amino-2-propanol. This D-isomer is then incorporated into the aminopropanol moiety of the Vitamin B12 molecule. []

Q2: How can aminoacetone and its derivative, α-amino-β-ketobutyric acid, be separated chromatographically?

A: While aminoacetone and α-amino-β-ketobutyric acid (ALA) exhibit similar chromatographic behavior in many solvent systems, they can be separated using a specific method. A column of diethylaminoethylcellulose at pH 5.0 can be utilized. Under these conditions, aminoacetone is retained on the column while ALA elutes. Subsequently, aminoacetone can be eluted from the column using HCl. []

Q3: Are there any known synthetic applications for aminoacetone hydrochloride?

A: Yes, aminoacetone hydrochloride serves as a valuable precursor in the synthesis of substituted pyrazines. [] While specific details of the reaction are not provided in the abstract, this highlights the potential use of aminoacetone hydrochloride in organic synthesis.

Q4: The provided research mentions the preparation of aminoacetone semicarbazone hydrochloride. What is the significance of this derivative?

A: Although the provided abstract does not delve into the specific applications of aminoacetone semicarbazone hydrochloride, its synthesis is outlined, suggesting its potential utility. [] Semicarbazone derivatives are often employed in organic chemistry for various purposes, including the purification and characterization of ketones and aldehydes. Further research is needed to elucidate the specific role of aminoacetone semicarbazone hydrochloride in this context.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)

![(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide](/img/structure/B19238.png)

![3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride](/img/structure/B19250.png)